3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
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Overview
Description
“3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine” is a chemical compound with the molecular formula C18H14ClN5 and a molecular weight of 335.79 . It is used for proteomics research .
Synthesis Analysis
To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine” include a molecular weight of 335.79 . It should be stored at room temperature .Scientific Research Applications
Green Chemistry in Synthesis : N. Poomathi et al. (2015) demonstrated an environmentally friendly approach for synthesizing novel pyrimidine diones and pyrazol amines, including compounds similar to 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine, using p-toluene sulphonic acid as a catalyst. This method offers advantages like short reaction time, excellent yield, and high regioselectivity without the need for extraction or chromatographic purification steps (Poomathi et al., 2015).
XRD and DFT Studies for Understanding Reductive Cyclization in Pyrazole Derivatives : In 2020, P. Szlachcic et al. analyzed the structure of pyrazole derivatives, such as those related to 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine, using X-ray diffraction and DFT calculations. They discussed the high-temperature requirements for reductive cyclization of these derivatives and proposed alternative synthesis conditions using microwave irradiation (Szlachcic et al., 2020).
Synthesis of Substituted Quinoxalines : S. Steger and B. Matuszczak (2014) described synthetic strategies to access various isomers of 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones, showcasing methods to prepare heterocyclic compounds with monosubstituted benzo core starting from substituted 2-nitroanilines (Steger & Matuszczak, 2014).
Regioselectivity in Condensation Reactions : E. Kolehmainen et al. (1999) studied the regioselectivity of condensation of 3-methyl-1-phenyl-2-pyrazoline-4,5-dione with aromatic 1,2-diamines, producing isomeric 3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]-quinoxaline products. They used 2D z-gradient selected 1H, 15N HMBC spectra for structure determinations, which can be relevant to compounds like 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine (Kolehmainen et al., 1999).
Antimicrobial Screening of Novel Derivatives : M. Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, including compounds similar to 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine. They evaluated these compounds for in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).
Future Directions
properties
IUPAC Name |
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-12-11-16(24(23-12)13-7-3-2-4-8-13)22-18-17(19)20-14-9-5-6-10-15(14)21-18/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMBXTZXRKPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine |
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